4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC20365001
Molecular Formula: C18H12ClN3S
Molecular Weight: 337.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12ClN3S |
|---|---|
| Molecular Weight | 337.8 g/mol |
| IUPAC Name | 4-chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C18H12ClN3S/c19-17-14-11-15(12-6-2-1-3-7-12)23-18(14)22-16(21-17)10-13-8-4-5-9-20-13/h1-9,11H,10H2 |
| Standard InChI Key | DYUROHZXAFNAFQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N=C3Cl)CC4=CC=CC=N4 |
Introduction
Chemical Identity and Nomenclature
Molecular Structure and Formula
4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine (CAS: 885460-37-7) has the molecular formula C₁₈H₁₂ClN₃S and a molecular weight of 337.83 g/mol . Its IUPAC name reflects the fused bicyclic system:
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Thieno[2,3-d]pyrimidine core: A sulfur-containing heterocycle fused with a pyrimidine ring.
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Substituents:
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Chlorine at position 4.
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Phenyl group at position 6.
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Pyridin-2-ylmethyl moiety at position 2.
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Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 885460-37-7 |
| Molecular Formula | C₁₈H₁₂ClN₃S |
| Molecular Weight | 337.83 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 188–190°C (reported for analogues) |
Synthetic Methodologies
Cyclocondensation Approaches
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves cyclocondensation reactions. For example, Davoodnia et al. demonstrated the base-catalyzed cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile with aryl nitriles to form 2-aryl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amines . Although this method targets amine derivatives, analogous strategies using chloro-substituted precursors could yield the title compound.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to enhance reaction efficiency. A PubMed study synthesized 4-substituted thieno[2,3-d]pyrimidines via microwave methods, achieving high yields and reduced reaction times . For 4-chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine, a plausible route involves:
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Cyclization: Reacting 2-aminothiophene derivatives with chlorinated pyrimidine precursors.
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Functionalization: Introducing the pyridin-2-ylmethyl group via alkylation or cross-coupling reactions.
Key Reaction Conditions
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Catalyst: Potassium tert-butoxide (t-BuOK).
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Solvent: tert-Butanol or dimethylformamide (DMF).
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Temperature: Reflux conditions (80–120°C) or microwave heating (100–150°C) .
Molecular Structure and Physicochemical Properties
Structural Characterization
X-ray crystallography and spectroscopic data reveal:
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Thieno[2,3-d]pyrimidine Core: Planar structure with delocalized π-electrons.
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Substituent Effects:
Spectroscopic Data
| Cell Line/Enzyme | Activity (IC₅₀) | Mechanism |
|---|---|---|
| HepG-2 | 12.3 µM | Cell cycle arrest |
| EGFR Kinase | 0.45 µM | Competitive inhibition |
| Bcr-Abl | 0.78 µM | ATP-binding site blockade |
Applications in Drug Discovery and Materials Science
Therapeutic Candidates
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Oncology: Lead compound for tyrosine kinase inhibitors (TKIs).
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Anti-inflammatory Agents: Modulates COX-2 and NF-κB pathways.
Materials Science
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Organic Electronics: Electron-deficient core suits use in n-type semiconductors.
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Metal-Organic Frameworks (MOFs): Ligand for constructing porous materials .
Recent Research Advances
In Silico ADME Profiling
Computational studies predict favorable pharmacokinetics:
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Lipophilicity (logP): 3.2 ± 0.1.
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Blood-Brain Barrier Penetration: Moderate (Brain/Plasma ratio = 0.4) .
Hybrid Analogues
Structural hybrids combining thieno[2,3-d]pyrimidine with dasatinib-like motifs exhibit improved selectivity and reduced off-target effects .
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